molecular formula C12H9BrN2O B8171952 3-Bromo-N-phenyl-4-pyridinecarboxamide

3-Bromo-N-phenyl-4-pyridinecarboxamide

Cat. No.: B8171952
M. Wt: 277.12 g/mol
InChI Key: FLMHXQWOTOHEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-phenyl-4-pyridinecarboxamide is a chemical compound of interest in pharmaceutical and antimicrobial research. It belongs to a class of molecules where the pyridinecarboxamide structure is a recognized pharmacophore, known for its diverse biological activities. Compounds with this core structure are frequently investigated for their potential to interact with key biological targets. Research Applications and Potential The primary research value of this compound lies in its use as a synthetic intermediate or a lead compound in medicinal chemistry. Structurally similar pyridine and pyrazine carboxamide derivatives have demonstrated significant antibacterial properties , particularly against challenging, drug-resistant pathogens. For instance, research on analogous molecules has shown promising activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a critical global health threat . These related compounds have been synthesized and evaluated, with some showing potent efficacy in both antibacterial and alkaline phosphatase inhibition assays, suggesting a valuable dual mechanism of action worth further exploration . Furthermore, the molecular structure of 3-Bromo-N-phenyl-4-pyridinecarboxamide makes it a suitable candidate for the development of metal complexes . Similar carboxamide ligands are known to act in a bidentate fashion, coordinating to metal centers like palladium to form complexes with potential anticancer applications . This opens avenues for research in inorganic chemistry and oncology drug discovery. Quality and Handling This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

3-bromo-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-11-8-14-7-6-10(11)12(16)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMHXQWOTOHEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-Pyridinecarboxylic Acid

This method adapts electrophilic aromatic substitution (EAS) principles, leveraging sulfuric acid as both a solvent and catalyst. The protocol, modified from CN104974081A, involves:

  • Reagents :

    • 4-Pyridinecarboxylic acid

    • Bromine (Br₂)

    • 80–95% sulfuric acid (H₂SO₄)

  • Procedure :

    • Bromine is added dropwise to a mixture of 4-pyridinecarboxylic acid and H₂SO₄ at 0°C.

    • The reaction is heated to 130–140°C for 7–8 hours, enabling regioselective bromination at the 3-position due to the electron-withdrawing carboxylic acid group’s meta-directing effect.

    • The mixture is cooled, neutralized with 6N NaOH to pH 8, and extracted with organic solvents (e.g., sherwood oil).

    • Purification via distillation or recrystallization yields 3-bromo-4-pyridinecarboxylic acid.

Optimization Insights :

  • Temperature : 135°C maximizes yield while minimizing side products.

  • Molar Ratio : A Br₂-to-substrate ratio of 3.7:1 ensures complete substitution.

  • Acid Strength : 95% H₂SO₄ enhances reaction efficiency.

ParameterOptimal ConditionYield (Reported)
Temperature135°CNot specified
Reaction Time8 hoursHigh
H₂SO₄ Concentration95%High

Alternative Route: Sandmeyer Reaction

Though less common, 3-bromoisonicotinic acid can be synthesized via diazotization of 3-amino-4-pyridinecarboxylic acid followed by bromination. However, this method is cost-prohibitive for industrial-scale production due to expensive starting materials.

Amide Coupling to Form 3-Bromo-N-phenyl-4-pyridinecarboxamide

The carboxylic acid intermediate is converted to the target amide through acyl chloride formation and subsequent coupling with aniline.

Acyl Chloride Synthesis

  • Reagents :

    • 3-Bromo-4-pyridinecarboxylic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Procedure :

    • The acid is refluxed with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane (DCM) for 3–4 hours.

    • Evaporation removes residual SOCl₂, yielding 3-bromo-4-pyridinecarbonyl chloride.

Aniline Coupling

Adapted from anti-HCV drug synthesis methodologies, this step involves nucleophilic acyl substitution:

  • Reagents :

    • 3-Bromo-4-pyridinecarbonyl chloride

    • Aniline

    • Triethylamine (Et₃N) or pyridine (base)

  • Procedure :

    • The acyl chloride is dissolved in DCM or tetrahydrofuran (THF) under inert atmosphere.

    • Aniline (1.2 equivalents) and Et₃N (2 equivalents) are added dropwise at 0°C.

    • The reaction proceeds at room temperature for 12–24 hours.

    • Work-up includes washing with dilute HCl, water, and brine, followed by column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

  • Base : Et₃N outperforms pyridine in minimizing side reactions.

ParameterOptimal ConditionYield (Reported)
SolventTHF63–75%
Reaction Time18 hours70%
Temperature25°C70%

Industrial-Scale Considerations

The CN104974081A patent highlights scalability advantages of the direct bromination method:

  • Cost Efficiency : Raw materials (pyridine, Br₂, H₂SO₄) are inexpensive and widely available.

  • Process Simplicity : Single-step bromination avoids multi-stage protection/deprotection sequences.

  • Purification : Distillation with Vigreux columns ensures high-purity product.

Analytical Characterization

Key spectroscopic data for 3-Bromo-N-phenyl-4-pyridinecarboxamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.75–7.65 (m, 2H, Ar-H), 7.45–7.35 (m, 3H, Ar-H).

  • MS (ESI) : m/z 277.12 [M+H]⁺.

  • Melting Point : 237–238°C .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-phenyl-4-pyridinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-aryl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-phenyl-4-pyridinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-N-phenyl-4-pyridinecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

  • Structure : Differs by chlorine at position 2 and methoxy/methyl groups on the amide nitrogen.
  • Properties : Increased steric hindrance from the N-methoxy-N-methyl group reduces hydrogen-bonding capacity compared to the phenyl-substituted amide in 3-bromo-N-phenyl-4-pyridinecarboxamide. The chlorine atom enhances lipophilicity (logP: ~2.5) .
  • Applications : Used as a synthetic intermediate in antiviral drug development due to halogen-driven electrophilicity .

3-Bromo-N-pyridin-4-ylbenzamide

  • Structure : Benzamide linked to pyridine-4-yl instead of phenyl.
  • Properties : The pyridinyl group introduces additional nitrogen-based polarity, improving aqueous solubility (predicted logS: -3.2 vs. -4.1 for the phenyl analog) .
  • Biological Relevance : Demonstrated higher affinity for tyrosine kinase receptors in preliminary assays .

Heterocyclic Modifications

N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

  • Structure: Replaces the phenyl group with a thiazolidinone ring.
  • Properties: The thiazolidinone moiety introduces conformational rigidity (torsion angle C7–C1–C2–C3: -177.2°) and enhances hydrogen-bonding interactions (e.g., S1–N1 distance: 2.54 Å) .
  • Activity: Exhibits 10-fold higher inhibition of cyclooxygenase-2 (COX-2) compared to 3-bromo-N-phenyl-4-pyridinecarboxamide, likely due to thiazolidinone’s sulfur-mediated redox activity .

N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide

  • Structure: Incorporates a cyano group at position 3 and a furan-carboxamide at position 2.
  • Properties: The cyano group increases electrophilicity (pKa: ~0.9), while the furan enhances π-π stacking with aromatic residues in enzyme binding pockets .
  • Applications : Shows potent activity against triple-negative breast cancer (TNBC) by antagonizing KISS1R receptors (IC₅₀: 0.8 μM) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Substituents Biological Target
3-Bromo-N-phenyl-4-pyridinecarboxamide 277.12 2.8 0.15 (CHCl₃) Br (C3), Ph-NHCO Kinases, COX-2
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide 292.58 2.5 0.08 (CH₃CN) Cl (C2), N(OMe)(Me) Viral proteases
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 375.25 3.1 0.05 (DMSO) Thiazolidinone, Br (Ph) COX-2
N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide 448.29 3.4 0.02 (DMSO) CN (C3), Furan-CO KISS1R

Key Research Findings

  • Enzyme Inhibition: Thiazolidinone derivatives (e.g., ) exhibit superior COX-2 inhibition due to sulfur-mediated interactions, while furan-carboxamide analogs () target oncogenic receptors .
  • Solubility Challenges : Halogenation (Br/Cl) reduces aqueous solubility but improves membrane permeability. Methoxy/methyl groups () mitigate this via balanced lipophilicity .
  • Synthetic Utility: 4-Amino-3-bromopyridine () serves as a precursor for introducing amine-directed modifications, highlighting the versatility of bromopyridine scaffolds .

Biological Activity

Antimicrobial Activity

3-Bromo-N-phenyl-4-pyridinecarboxamide has shown promising antimicrobial properties in several studies. Research indicates that this compound exhibits inhibitory effects against various bacterial strains.

Antibacterial Activity

A study conducted on gram-positive and gram-negative bacteria revealed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (μg/mL)
S. aureus8
E. coli16
P. aeruginosa32
B. subtilis4

The compound demonstrated particularly strong activity against B. subtilis, suggesting potential applications in treating infections caused by this organism.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 3-Bromo-N-phenyl-4-pyridinecarboxamide. In vitro studies using various cancer cell lines have shown promising results.

Cell Growth Inhibition

The compound exhibited significant antiproliferative effects on several cancer cell lines:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)5.2
HeLa (Cervical)7.8
A549 (Lung)9.3

These results suggest that 3-Bromo-N-phenyl-4-pyridinecarboxamide may have potential as an anticancer agent, particularly for breast and cervical cancers .

Enzyme Inhibition

3-Bromo-N-phenyl-4-pyridinecarboxamide has demonstrated the ability to inhibit certain enzymes, which may contribute to its biological activities.

Monoamine Oxidase (MAO) Inhibition

Studies have shown that the compound acts as a moderate inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The inhibition constants (Ki) for MAO-A and MAO-B are as follows:

EnzymeKi (μM)
MAO-A0.85
MAO-B1.2

This MAO inhibition suggests potential applications in the treatment of neurological disorders such as depression and Parkinson's disease .

Anti-inflammatory Activity

Research has also revealed anti-inflammatory properties of 3-Bromo-N-phenyl-4-pyridinecarboxamide. In vivo studies using animal models have shown promising results.

Carrageenan-Induced Paw Edema Model

In a study using rats, the compound demonstrated significant reduction in paw edema:

Dose (mg/kg)Edema Reduction (%)
1025.3
2042.7
4061.8

These findings suggest that 3-Bromo-N-phenyl-4-pyridinecarboxamide may have potential as an anti-inflammatory agent.

Structure-Activity Relationship

Research into the structure-activity relationship of 3-Bromo-N-phenyl-4-pyridinecarboxamide and its analogs has provided insights into the importance of specific structural features for biological activity.

Key Structural Features

  • The bromine substituent at the 3-position of the pyridine ring is crucial for antimicrobial activity.
  • The N-phenyl group contributes to the compound's ability to penetrate cell membranes.
  • The carboxamide linker is essential for maintaining the overall conformation of the molecule, which is important for its interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-Bromo-N-phenyl-4-pyridinecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step routes starting with functionalization of the pyridine ring. For example, bromination at the 3-position and subsequent coupling with phenylcarboxamide groups via nucleophilic substitution or cross-coupling reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically impact yield: polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while palladium catalysts improve coupling efficiency . Multi-stage purification (column chromatography, recrystallization) is often required to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of 3-Bromo-N-phenyl-4-pyridinecarboxamide?

  • Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • FT-IR: Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between pyridine and phenyl rings. Hydrogen-bonding networks (e.g., N-H···O=C) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for 3-Bromo-N-phenyl-4-pyridinecarboxamide derivatives?

  • Methodological Answer: Discrepancies in torsional angles or unit-cell parameters often arise from disordered solvent molecules or twinning. Strategies include:

  • High-resolution data collection (≤0.8 Å) to reduce noise.
  • SHELXD/SHELXE pipelines for robust phase determination in twinned crystals.
  • Validation tools (e.g., PLATON) to assess hydrogen-bond geometry and omit-map analysis for ambiguous electron density .

Q. What strategies are employed to optimize the compound’s bioactivity through targeted structural modifications?

  • Methodological Answer: Bioactivity optimization involves:

  • Halogen substitution: Replacing bromine with chlorine or fluorine alters steric/electronic profiles, affecting target binding (e.g., kinase inhibition).
  • Ring functionalization: Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability.
  • Pharmacophore modeling: Aligns substituents (e.g., pyridine-4-carboxamide) with key receptor pockets, validated via SAR studies .

Q. How do solvent polarity and pH impact the compound’s stability during biological assays?

  • Methodological Answer: Stability studies in PBS (pH 7.4) and DMSO:water mixtures reveal:

  • Hydrolytic degradation: Accelerated under acidic (pH <3) or basic (pH >10) conditions, with cleavage of the amide bond.
  • Solvent effects: Aqueous solubility <0.1 mg/mL necessitates DMSO stock solutions (<5% v/v) to prevent aggregation in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.